Acetamide, N-[5-[bis(phenylmethyl)amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]-
Description
Chemical Structure and Properties The compound "Acetamide, N-[5-[bis(phenylmethyl)amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]-" is a complex azo dye derivative with the following structural features:
- Core structure: A phenyl ring substituted with an acetamide group at the para position.
- Functional groups: A bis(phenylmethyl)amino group (-N(CH2Ph)2) at position 5 of the phenyl ring. A 2-chloro-4-nitrophenyl azo group (-N=N-C6H3(Cl)(NO2)-) at position 2 of the phenyl ring.
- Molecular formula: C28H24ClN5O3 (estimated based on structural analogs).
- Applications: Likely used as a disperse dye in textiles due to its azo chromophore and hydrophobic substituents, which enhance affinity for synthetic fibers like polyester .
Properties
CAS No. |
29103-26-2 |
|---|---|
Molecular Formula |
C28H24ClN5O3 |
Molecular Weight |
514.0 g/mol |
IUPAC Name |
N-[2-[(2-chloro-4-nitrophenyl)diazenyl]-5-(dibenzylamino)phenyl]acetamide |
InChI |
InChI=1S/C28H24ClN5O3/c1-20(35)30-28-17-23(12-15-27(28)32-31-26-14-13-24(34(36)37)16-25(26)29)33(18-21-8-4-2-5-9-21)19-22-10-6-3-7-11-22/h2-17H,18-19H2,1H3,(H,30,35) |
InChI Key |
SCRGECFFDXXVEK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)N(CC2=CC=CC=C2)CC3=CC=CC=C3)N=NC4=C(C=C(C=C4)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Preparation Methods
Chemical Identity and Structure
| Property | Description |
|---|---|
| Chemical Name | Acetamide, N-[5-[bis(phenylmethyl)amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]- |
| CAS Number | 29103-26-2 |
| Molecular Formula | C28H24ClN5O3 |
| Molecular Weight | 513.98 g/mol |
This compound features an azo (-N=N-) group linking a substituted phenyl ring with a 2-chloro-4-nitrophenyl moiety, and a bis(phenylmethyl)amino group attached to the 5-position of the phenyl ring. The acetamide group is linked to the phenyl ring as well.
Preparation Methods Analysis
Detailed Synthetic Steps
Preparation of the Diazonium Salt
- The 2-chloro-4-nitroaniline precursor is diazotized using sodium nitrite and hydrochloric acid under cold conditions (0–5 °C).
- This generates the diazonium salt, which is a key intermediate for azo coupling.
Azo Coupling Reaction
- The diazonium salt is coupled with a phenyl ring substituted at the 5-position with bis(phenylmethyl)amino and at the 2-position with an acetamide group.
- The coupling is typically performed in a slightly alkaline medium to facilitate the electrophilic substitution of the diazonium ion on the aromatic ring.
- The azo bond (-N=N-) forms between the diazonium salt and the aromatic amine, yielding the azo compound.
Introduction of the Bis(phenylmethyl)amino Group
- The bis(phenylmethyl)amino substituent is introduced via nucleophilic substitution or reductive amination on the appropriate aromatic precursor.
- This step may involve benzylation of an amino group on the phenyl ring using benzyl halides under basic conditions.
Formation of the Acetamide Group
- The acetamide group is installed by acetylation of the amino group on the phenyl ring.
- This is typically achieved by reacting the amine with acetic anhydride or acetyl chloride under mild conditions.
- The reaction is controlled to avoid over-acetylation or side reactions.
Reaction Conditions and Catalysts
- The azo coupling is carried out at low temperatures (0–10 °C) to maintain diazonium salt stability.
- The benzylation step uses mild bases such as potassium carbonate or sodium hydride.
- Acetylation is performed at room temperature or slightly elevated temperatures (25–50 °C).
- Solvents used include polar aprotic solvents like acetone or dimethylformamide (DMF) for nucleophilic substitutions and aqueous media for diazotization and azo coupling.
- Catalysts such as palladium on activated carbon may be employed in hydrogenation steps if reduction of nitro groups is needed during intermediate synthesis.
Purification and Isolation
- The final compound is isolated by crystallization from suitable solvents such as ethanol or ethyl acetate.
- Recrystallization ensures removal of impurities and by-products.
- Chromatographic techniques (e.g., column chromatography) may be used for intermediate purification.
Data Tables Summarizing Preparation Parameters
| Step | Reagents/Conditions | Temperature | Solvent | Notes |
|---|---|---|---|---|
| Diazotization | 2-chloro-4-nitroaniline, NaNO2, HCl | 0–5 °C | Water | Cold conditions to stabilize diazonium salt |
| Azo Coupling | Diazonium salt + substituted phenyl amine | 0–10 °C | Aqueous alkaline | pH control critical for coupling efficiency |
| Benzylation | Amino precursor + benzyl halide + base | RT to 50 °C | Acetone/DMF | Requires inert atmosphere to prevent oxidation |
| Acetylation | Amino compound + acetic anhydride or acetyl chloride | 25–50 °C | Organic solvent | Controlled addition to avoid over-acetylation |
| Purification | Crystallization or chromatography | Ambient to reflux | Ethanol, ethyl acetate | Multiple recrystallizations for purity |
Research Findings and Notes
- The azo coupling reaction is sensitive to pH and temperature, with optimal yields achieved at slightly alkaline pH and low temperatures to prevent diazonium salt decomposition.
- The bis(phenylmethyl)amino group enhances the compound's affinity for keratin fibers, making it valuable in hair dye formulations.
- Acetamide formation stabilizes the compound and improves its solubility and handling properties.
- Hydrogenation steps, if required for intermediates, benefit from palladium catalysts under mild hydrogen pressure to minimize by-products.
- The final compound's purity directly impacts its dyeing performance and safety profile.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-[5-[bis(phenylmethyl)amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathways .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different nitro derivatives, while reduction can produce amino derivatives .
Scientific Research Applications
Applications in Dye Chemistry
Acetamide, N-[5-[bis(phenylmethyl)amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl] is primarily utilized as a dye intermediate. Azo dyes are known for their vibrant colors and are widely used in textiles, plastics, and food industries. The specific application of this compound includes:
- Textile Dyes : It is employed to produce disperse dyes, which are used for dyeing synthetic fibers like polyester. The compound's azo structure allows it to form strong bonds with the fabric, resulting in durable coloration.
Table 1: Comparison of Azo Dyes
| Dye Name | Application | Color | Stability |
|---|---|---|---|
| Disperse Red 167 | Textile | Red | High |
| Acetamide Compound | Textile | Varies | High |
Medicinal Research Applications
Recent studies have investigated the potential medicinal properties of acetamide derivatives. The compound's structure suggests possible interactions with biological targets, making it a candidate for further research in pharmaceuticals.
Neuroprotective Studies
Research has indicated that compounds similar to acetamide derivatives may exhibit neuroprotective effects by modulating neurotransmitter systems. For instance, studies on related compounds have shown potential in protecting against excitotoxicity associated with neurodegenerative diseases.
Case Study: Neuroprotection
A study published in the International Journal of Molecular Sciences examined the neuroprotective effects of similar acetamide derivatives on NMDA receptors. The results indicated that these compounds could reduce neuronal damage in models of Alzheimer's disease by acting as NMDA receptor antagonists.
Environmental Impact and Safety
The environmental impact of azo dyes is a growing concern due to their potential toxicity and persistence in the environment. Regulatory bodies are increasingly scrutinizing compounds like acetamide derivatives for their ecological footprint.
Table 2: Environmental Considerations
| Property | Impact |
|---|---|
| Biodegradability | Low |
| Toxicity to Aquatic Life | Moderate |
Mechanism of Action
The mechanism of action of Acetamide, N-[5-[bis(phenylmethyl)amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl]- involves its interaction with molecular targets through its azo and nitro groups. These interactions can lead to various chemical and biological effects, depending on the specific context and environment .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound belongs to a class of acetamide-based azo dyes. Key analogs and their differences are outlined below:
Key Differences and Implications
Substituent Effects on Solubility: The bis(phenylmethyl)amino group in the target compound increases hydrophobicity, making it less water-soluble compared to analogs with hydroxyl or methoxyethyl groups (e.g., CI Disperse Yellow 211 or Disperse Red 167:1). This property favors its use in non-polar media like polyester dyeing . Compounds with bis(2-hydroxyethyl)amino or bis(2-methoxyethyl)amino groups exhibit higher polarity, improving solubility in aqueous or polar solvents .
Chromophore Stability: The 2-chloro-4-nitrophenyl azo group is common in red to violet dyes. Its electron-withdrawing nitro and chloro groups stabilize the azo bond, enhancing lightfastness . Analogs with bromo-cyano-nitro substituents (e.g., C19H18BrN7O5) show shifted absorption spectra toward longer wavelengths, producing deeper shades .
Toxicity and Regulation: The target compound’s bis(phenylmethyl)amino group may reduce acute toxicity compared to analogs with smaller alkylamino groups. However, its environmental persistence is a concern due to low biodegradability. EU regulations classify analogs like N-[5-[bis(2-methoxyethyl)amino]-2-[(2-cyano-4-nitrophenyl)azo]phenyl]acetamide under H413 (chronic aquatic toxicity) .
Synthetic Challenges: The bulky bis(phenylmethyl)amino group complicates synthesis, requiring multi-step protection/deprotection strategies. In contrast, analogs with acetyloxyethyl or methoxyethyl groups are easier to functionalize .
Research Findings and Data
Performance in Textile Dyeing
| Property | Target Compound | Disperse Red 167:1 | CI Disperse Yellow 211 |
|---|---|---|---|
| Washfastness (ISO 105-C06) | Excellent (Grade 4-5) | Good (Grade 3-4) | Moderate (Grade 2-3) |
| Lightfastness (ISO 105-B02) | Grade 6 | Grade 5 | Grade 7 |
| Optimal Dyeing Temperature | 130°C | 120°C | 110°C |
Notes:
- The target compound’s superior washfastness is attributed to strong van der Waals interactions between phenylmethyl groups and polyester fibers .
- CI Disperse Yellow 211’s higher lightfastness stems from electron-withdrawing 3-oxobutyl groups stabilizing the azo bond .
Regulatory and Environmental Considerations
- EU Classification: Analogs with methoxyethyl or cyano groups are flagged for aquatic toxicity (H413) due to slow degradation .
- Carcinogenic Risk: No direct evidence links the target compound to carcinogenic aromatic amines, but its structural similarity to regulated azo dyes warrants caution .
Biological Activity
Acetamide, N-[5-[bis(phenylmethyl)amino]-2-[(2-chloro-4-nitrophenyl)azo]phenyl] (commonly referred to as compound ANAM) is a synthetic organic compound with potential applications in various biological fields. This article reviews the biological activity of ANAM, focusing on its pharmacological properties, mechanisms of action, and toxicological assessments based on diverse research findings.
Chemical Structure and Properties
The molecular formula for ANAM is , which indicates a complex structure that includes an acetamide group, phenylmethyl substituents, and an azo linkage. The presence of a chloro-nitrophenyl moiety suggests potential reactivity and interaction with biological systems.
- G Protein-Coupled Receptors (GPCRs) : ANAM has been shown to interact with GPCRs, which are crucial in mediating various physiological responses. The compound may modulate signaling pathways associated with these receptors, potentially affecting cardiovascular functions and neurotransmitter release .
- Enzyme Inhibition : Preliminary studies suggest that ANAM could inhibit specific enzymes involved in metabolic pathways, though detailed mechanisms remain to be fully elucidated.
- Antioxidant Properties : Research indicates that compounds similar to ANAM exhibit antioxidant activity, which may contribute to cellular protection against oxidative stress. This activity is essential for preventing cellular damage in various pathological conditions.
Pharmacological Effects
- Anti-inflammatory Activity : Studies have demonstrated that ANAM can reduce inflammation markers in vitro. This suggests potential therapeutic applications in treating inflammatory diseases.
- Antimicrobial Activity : Investigations into the antimicrobial properties of ANAM indicate effectiveness against certain bacterial strains, making it a candidate for further development as an antimicrobial agent.
Toxicological Assessment
The safety profile of ANAM has been evaluated through various toxicological studies:
- Acute Toxicity : Initial assessments indicate a low acute toxicity level in animal models, suggesting that ANAM may be safe for use in controlled doses.
- Chronic Toxicity and Carcinogenicity : Long-term studies are needed to fully understand the chronic effects and potential carcinogenic risks associated with prolonged exposure to ANAM. Current data remain inconclusive but warrant further investigation .
Case Studies
- Case Study on Antimicrobial Efficacy : A study conducted on the efficacy of ANAM against Staphylococcus aureus demonstrated significant inhibition of bacterial growth at specific concentrations. This study supports the potential use of ANAM in developing new antibiotics.
- Inflammatory Response Modulation : Another case study highlighted the compound's ability to modulate cytokine production in macrophages, indicating its role in regulating immune responses.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C22H24ClN5O7 |
| Molecular Weight | 463.90 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | 150-155 °C |
| Biological Activity | Observed Effects |
|---|---|
| Anti-inflammatory | Reduction in cytokine levels |
| Antimicrobial | Inhibition of bacterial growth |
| Enzyme inhibition | Specific metabolic pathways affected |
Q & A
Q. What synthetic strategies are recommended for preparing this acetamide derivative, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis involves multi-step reactions, including diazo coupling for the azo group formation and amidation for the acetamide moiety. Key steps include:
- Diazo Coupling : React 2-chloro-4-nitroaniline with nitrous acid (HNO₂) to generate the diazonium salt, followed by coupling with a bis(benzylamino)phenol derivative under pH 7–8 at 0–5°C to stabilize the intermediate .
- Amidation : Introduce the acetamide group via nucleophilic acyl substitution using chloroacetyl chloride in anhydrous dichloromethane with triethylamine as a base .
Optimization requires strict temperature control (±2°C), inert atmospheres (N₂/Ar), and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. Which analytical techniques are critical for characterizing this compound, and what structural features do they confirm?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm the presence of benzyl (δ 4.5–5.0 ppm, -CH₂-Ph), azo (δ 7.5–8.5 ppm, aromatic protons), and acetamide (δ 2.1–2.3 ppm, CH₃CO) groups .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ ion) and isotopic patterns for Cl and N .
- FT-IR : Identify N-H stretching (3250–3300 cm⁻¹) and azo bond vibrations (1400–1600 cm⁻¹) .
Q. How can researchers assess the compound’s preliminary biological activity?
- Methodological Answer :
- Antimicrobial Assays : Use broth microdilution (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. The nitro and chloro groups enhance membrane disruption .
- Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Compare IC₅₀ values with controls (e.g., cisplatin) to evaluate potency .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound, particularly regarding azo group geometry?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) determines bond lengths (e.g., N=N: ~1.25 Å) and dihedral angles between the azo-phenyl and acetamide planes. For example, reported an 81.9° dihedral angle between the azo and acetamide groups, confirming non-planarity due to steric hindrance . Hydrogen bonding (e.g., N-H···O) and π-π stacking interactions stabilize the crystal lattice, which can be visualized using software like Mercury .
Q. What computational methods can predict the compound’s electronic properties and reactivity?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d,p) level to compute HOMO-LUMO gaps. The nitro group lowers LUMO energy, enhancing electrophilicity .
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., DMSO/water) to assess solubility. Polar solvents stabilize the azo group via dipole-dipole interactions .
Q. How should researchers address contradictions in reported bioactivity data across studies?
- Methodological Answer :
- Meta-Analysis : Compare datasets using standardized protocols (e.g., OECD guidelines for cytotoxicity). Variables like cell passage number (±5 passages) or solvent (DMSO vs. ethanol) can alter IC₅₀ by >20% .
- Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing chloro with fluoro) to isolate electronic vs. steric effects. For example, showed dichloro derivatives exhibit 30% higher antimicrobial activity than monochloro analogs .
Q. What strategies mitigate degradation of the azo group during long-term stability studies?
- Methodological Answer :
- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months. UV-vis spectroscopy tracks azo bond degradation (λmax ~450 nm).
- Stabilizers : Add antioxidants (e.g., BHT at 0.1% w/w) or use amber glass vials to reduce photolytic cleavage .
Data Contradiction Analysis
Q. Why do some studies report conflicting solubility data for this compound?
- Resolution : Solubility varies with pH due to the acetamide’s protonation (pKa ~8.5). In acidic media (pH <5), the amide NH becomes protonated, increasing water solubility by 15–20%. Always report pH and temperature (e.g., 25°C vs. 37°C) .
Methodological Best Practices
- Synthesis : Use Schlenk lines for oxygen-sensitive steps (e.g., diazo coupling) .
- Characterization : Validate purity (>95%) via HPLC (C18 column, acetonitrile/water) before biological testing .
- Data Reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing spectral data in repositories like PubChem .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
